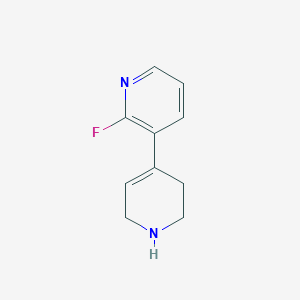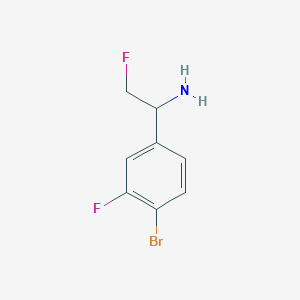
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of substituted phenylamines It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:
Bromination of Fluorobenzene: The initial step involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide.
Formation of Grignard Reagent: The brominated product is then converted into a Grignard reagent by reacting with magnesium in anhydrous ether.
Reaction with Ethyl Fluoroacetate: The Grignard reagent is subsequently reacted with ethyl fluoroacetate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted phenylamines, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A related compound with similar halogen substitution patterns.
(4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another compound with a similar phenyl ring structure.
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: A compound with a cyclopropane ring attached to the phenyl group.
Uniqueness
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
ZXCMKVXJPVMTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CF)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


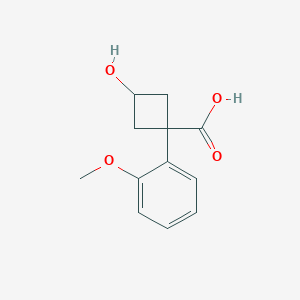
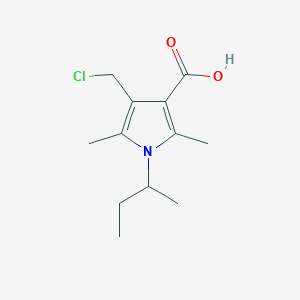
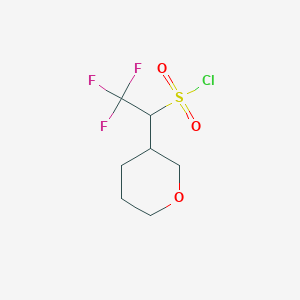
![Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B15261822.png)
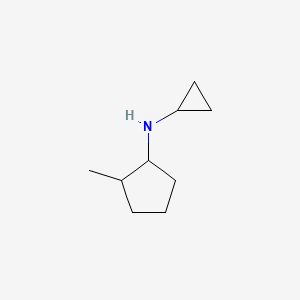
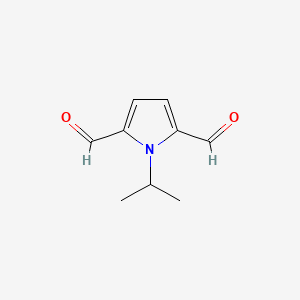
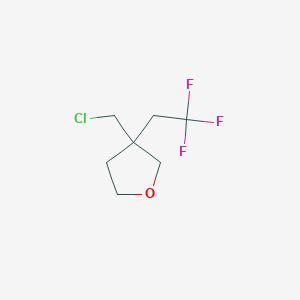

![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)
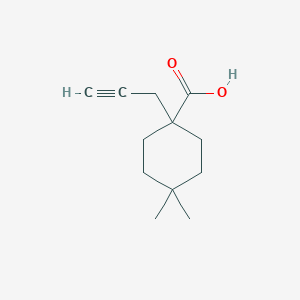

![(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol](/img/structure/B15261873.png)
![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)
